molecular formula C24H20O5 B5123267 (3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one

(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one

Cat. No.: B5123267
M. Wt: 388.4 g/mol
InChI Key: ONCUTYCCAJRVLX-BOPFTXTBSA-N
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Description

(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 5-naphthalen-1-ylfuran-2-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond in the furanone ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the trimethoxyphenyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated furanone derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating their activity and resulting in diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and shares structural similarities with the trimethoxyphenyl group.

Uniqueness

(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one stands out due to its unique combination of a naphthalene ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-21-12-15(13-22(27-2)23(21)28-3)11-17-14-20(29-24(17)25)19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCUTYCCAJRVLX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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